molecular formula C8H11NS B3074740 2-Pyridinepropanethiol CAS No. 1022507-42-1

2-Pyridinepropanethiol

Cat. No.: B3074740
CAS No.: 1022507-42-1
M. Wt: 153.25 g/mol
InChI Key: OTJZEVPQOMSIJB-UHFFFAOYSA-N
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Description

Contextualizing 2-Pyridinepropanethiol within Pyridine (B92270) and Thiol Chemistry Research

This compound is a heterocyclic compound featuring a pyridine nucleus, a six-membered aromatic ring containing a nitrogen atom, and a propanethiol group, a three-carbon chain terminating in a sulfhydryl (-SH) group. This unique combination of a basic heterocyclic aromatic ring and a nucleophilic thiol functional group defines its chemical personality and positions it as a molecule of interest in various research areas.

The pyridine moiety imparts properties such as aromaticity, basicity due to the lone pair of electrons on the nitrogen atom, and the ability to coordinate with metal ions. wikipedia.org The thiol group, on the other hand, is known for its nucleophilicity, its capacity to form strong bonds with metals, and its participation in redox processes, often forming disulfide bonds through oxidation. masterorganicchemistry.com The interplay of these two functional groups within the same molecule allows for a range of chemical behaviors and applications.

Research into pyridine-containing compounds is extensive, driven by their presence in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Similarly, thiol chemistry is a cornerstone of organic synthesis and is crucial in biochemistry, for example, in the context of the amino acid cysteine. masterorganicchemistry.com this compound thus sits (B43327) at the intersection of these two major fields of chemical research.

Historical Trajectories of Research on Pyridinepropanethiols and Related Compounds

The historical development of research into pyridinepropanethiols is intertwined with the broader exploration of pyridinethiols and other sulfur-containing pyridine derivatives. Early research into simple pyridinethiols, such as 2-mercaptopyridine, dates back to the early 20th century. These investigations laid the groundwork for understanding the synthesis and reactivity of this class of compounds.

The synthesis of various alkylthiopyridines has been a subject of study for several decades, with methods evolving to allow for more efficient and selective preparations. For instance, the synthesis of 3-(alkylthio)-2-halopyridines was described in the late 1970s, showcasing the efforts to build a diverse library of substituted pyridines. acs.org General synthetic routes to thiols have been well-established, often involving the reaction of an alkyl halide with a sulfur nucleophile like thiourea (B124793) or sodium hydrosulfide (B80085). ias.ac.innih.gov These fundamental reactions provided the chemical tools necessary for the eventual synthesis of more complex structures like this compound.

More recent research has focused on the development of novel hybrid molecules incorporating pyridine and thiazole (B1198619) moieties, some of which bear thioether linkages. These studies are often motivated by the search for new bioactive compounds. nih.gov While not directly focused on this compound, this research highlights the continued interest in combining the pyridine scaffold with sulfur-containing functional groups to generate molecules with specific properties and functions.

Scope and Objectives of Current Academic Inquiry

Current academic interest in this compound and related compounds is primarily focused on their utility in synthesis and materials science. The bifunctional nature of the molecule makes it a valuable building block for the construction of more complex molecular architectures.

One key area of investigation is its use as a ligand for the formation of metal complexes. The pyridine nitrogen and the thiol sulfur can act as a bidentate chelating agent, binding to a single metal center to form a stable complex. Alternatively, it can act as a bridging ligand, linking multiple metal centers to create coordination polymers or networks.

Another significant research objective is the use of this compound in the functionalization of surfaces, particularly gold and other noble metals. The thiol group has a strong affinity for these surfaces, enabling the formation of self-assembled monolayers (SAMs). The pyridine group, oriented away from the surface, can then be used to control the surface properties, such as its hydrophilicity, or to provide a site for further chemical reactions. These functionalized surfaces have potential applications in areas such as sensing, catalysis, and nanoelectronics.

Furthermore, the reactivity of the thiol group itself is a subject of study. Its potential to undergo oxidation to form disulfides allows for the creation of dynamic systems that can respond to redox stimuli. This property is of interest for the development of responsive materials and for applications in dynamic combinatorial chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name3-(pyridin-2-yl)propane-1-thiol nih.gov
Molecular FormulaC8H11NS nih.gov
Molecular Weight153.25 g/mol nih.gov
CAS Number1022507-42-1 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJZEVPQOMSIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Pyridinepropanethiol and Its Derivatives

Direct Synthesis Routes for 2-Pyridinepropanethiol

The direct synthesis of this compound, also known as 3-(pyridin-2-yl)propane-1-thiol, can be achieved through several established synthetic organic chemistry reactions. A common and efficient method involves the Michael addition (or conjugate addition) of a thiol source to an activated alkene on the pyridine (B92270) scaffold. youtube.commdpi.com

A plausible and widely applicable route starts with 2-vinylpyridine. This substrate contains an electron-deficient alkene due to the electron-withdrawing nature of the pyridine ring, making it an excellent Michael acceptor. nih.govnsf.gov The reaction involves the addition of a nucleophilic thiol equivalent, such as thioacetic acid, across the double bond. This is typically catalyzed by a base. The resulting thioacetate (B1230152) intermediate is then hydrolyzed under acidic or basic conditions to yield the final this compound product. This two-step, one-pot sequence is generally efficient and provides good yields.

Alternative strategies could involve the nucleophilic substitution of a 2-(3-halopropyl)pyridine with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. However, the Michael addition approach is often preferred for its high regioselectivity and milder reaction conditions.

Below is a representative data table for a common direct synthesis approach.

Table 1: Proposed Synthesis Route for this compound via Michael Addition

StepReactantsReagents/CatalystsIntermediate/ProductReaction Type
12-Vinylpyridine, Thioacetic acidTriethylamine (or other base)S-(3-(pyridin-2-yl)ethyl) ethanethioateMichael Addition
2S-(3-(pyridin-2-yl)ethyl) ethanethioateHydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH)This compoundHydrolysis

Functionalization and Derivatization Approaches

Creating analogs of this compound involves targeted modifications of the core structure. These strategies can be broadly categorized into covalent modifications that utilize the reactivity of the thiol group and manipulations of the pyridine or thiol moieties themselves to build structural diversity.

The thiol (-SH) group of this compound is a highly versatile functional handle for covalent modification due to its nucleophilicity. cd-bioparticles.com This allows for the synthesis of a wide array of analogs through various reactions. Covalent modification is a key strategy in fields like drug discovery to create specific and durable interactions with biological targets. acs.orgescholarship.org

Key covalent modification strategies include:

Thioether Formation (Alkylation): The thiol can be readily alkylated by reacting it with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base. This reaction forms a stable thioether bond and allows for the introduction of various alkyl or functionalized chains.

Michael Addition: The thiol group itself can act as a potent nucleophile in a Michael reaction, adding to α,β-unsaturated carbonyl compounds (e.g., acrylates, enones), maleimides, or other Michael acceptors. thermofisher.com This is a powerful method for conjugating the 2-pyridinepropane moiety to other molecules. mdpi.comrsc.org

Disulfide Bond Formation: Thiols can be oxidized under mild conditions to form disulfide bonds. This compound can be reacted with itself to form a dimer or with other thiol-containing molecules to create heterodimers. This reversible covalent bond is significant in various chemical and biological contexts.

Thioester Synthesis: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields thioesters. These functional groups can serve as reactive intermediates for further transformations.

These strategies leverage the thiol as a reactive anchor to append a diverse range of chemical functionalities, thereby systematically altering the molecule's steric and electronic properties. nih.gov

Beyond direct modification of the thiol group, analogs can be synthesized by altering the fundamental structure of the pyridine ring or by transforming the thiol into other sulfur-containing functional groups. nih.gov

Pyridine Moiety Manipulation: The pyridine ring, while aromatic and stable, can be functionalized through various modern synthetic methods. acs.orgnih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring allows for the introduction of substituents like alkyl, aryl, or halogen groups without pre-functionalization. researchgate.net This can alter the electronic properties and steric profile of the molecule.

Skeletal Editing: Advanced strategies allow for the "editing" of the pyridine skeleton itself, for instance, by swapping a carbon-nitrogen (C-N) pair for a carbon-carbon (C-C) pair to yield a substituted benzene (B151609) ring. sciencedaily.com

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This alters the electronic character of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions, and can serve as a handle for further reactions.

Thiol Moiety Manipulation: The thiol group can be chemically transformed to create analogs with different sulfur oxidation states or functionalities.

Oxidation: Controlled oxidation of the thiol can yield a series of related functional groups. Mild oxidation leads to the disulfide, as mentioned previously. Stronger oxidation can produce sulfenic acids, sulfinic acids, and ultimately sulfonic acids (-SO₃H). Each of these groups has distinct chemical properties, acidity, and hydrogen bonding capabilities.

Conversion to Thioethers: As described in the covalent modification section, alkylation leads to thioethers. wikipedia.org

Desulfurization: Reductive cleavage of the carbon-sulfur bond can replace the thiol group with a hydrogen, yielding 2-propylpyridine, which can serve as a reference compound in structure-activity relationship studies. nih.gov

Table 2: Strategies for Analog Synthesis via Moiety Manipulation

MoietyStrategyReagents/ConditionsResulting Functional Group/Structure
Pyridine C-H AlkylationRadical source, initiatorAlkyl-substituted pyridine ring
Pyridine Skeletal EditingDearomatization/Cycloaddition/RetrocycloadditionSubstituted benzene or naphthalene (B1677914) core
Pyridine N-Oxidationm-CPBA or H₂O₂Pyridine-N-oxide
Thiol Oxidation (to Sulfonic Acid)Strong oxidizing agent (e.g., KMnO₄, H₂O₂)Propyl-sulfonic acid
Thiol Alkylation (to Thioether)Alkyl halide, basePropyl-thioether
Thiol DesulfurizationRaney Nickel (Ra-Ni)Propyl group (forms 2-propylpyridine)

Green Chemistry Principles in Synthesis of this compound and Related Compounds

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. researchgate.net The goal is to minimize waste, reduce energy consumption, and use less hazardous substances. cd-bioparticles.comnih.gov

Key green chemistry considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Michael addition route for this compound is generally high in atom economy, as the primary reaction is an addition with no byproducts. The subsequent hydrolysis only produces a small molecule byproduct (e.g., acetic acid).

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov In the proposed synthesis, a catalytic amount of a base (like triethylamine) is sufficient to promote the Michael addition, which is preferable to using a full equivalent of a stronger, more hazardous base. Developing more efficient and recyclable catalysts is an ongoing goal.

Use of Safer Solvents and Reagents: Whenever possible, syntheses should be conducted in safer solvents (e.g., ethanol, water) or, ideally, under solvent-free conditions. The choice of reagents should also prioritize those with lower toxicity and environmental impact. For instance, using thioacetic acid is generally safer than using hydrogen sulfide (B99878) gas.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they add steps to the synthesis and generate waste. The direct synthesis of this compound via Michael addition avoids the need for protecting the thiol group during the main C-C bond-forming step.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a green alternative to conventional heating by reducing reaction times and increasing yields. acs.org

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 2 Pyridinepropanethiol

Thiol-Group Reactivity in Pyridinepropanethiol

The thiol (-SH) group is the most reactive site in the 2-Pyridinepropanethiol molecule under many conditions. Its reactivity is characterized by the nucleophilicity of the sulfur atom and its propensity to undergo oxidation.

Key reactions involving the thiol group include:

Oxidation to Disulfides: In the presence of oxidizing agents or even atmospheric oxygen, this compound can be oxidized to form the corresponding disulfide, bis(3-(pyridin-2-yl)propyl) disulfide. This reaction is a common pathway for thiols and is often reversible under reducing conditions.

Alkylation: The sulfur atom of the thiol group is a soft nucleophile and readily participates in nucleophilic substitution reactions with alkyl halides and other electrophilic carbon centers. This results in the formation of thioethers.

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group can participate in "click" chemistry reactions, such as the radical-mediated thiol-ene and thiol-yne reactions. These reactions are highly efficient and regioselective, allowing for the straightforward formation of carbon-sulfur bonds and the synthesis of more complex molecules.

Formation of Self-Assembled Monolayers (SAMs): A significant aspect of the thiol group's reactivity is its ability to form strong coordinate bonds with the surfaces of various metals, most notably gold, silver, and copper. This interaction leads to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs). In the context of this compound, the thiol group acts as the anchor to the metal surface, while the pyridine (B92270) ring is exposed at the monolayer-air or monolayer-solvent interface. The orientation and packing of the molecules in the SAM are influenced by both the sulfur-metal interaction and the intermolecular forces between the pyridine rings.

Pyridine-Ring Reactivity in this compound

The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. Furthermore, in acidic conditions, the nitrogen atom is protonated, further deactivating the ring. When electrophilic substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen). quimicaorganica.orgquora.comquora.comresearchgate.net This is because the cationic intermediate formed by attack at the 3-position is more stable than the intermediates formed by attack at the 2- or 4-positions, where one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. quimicaorganica.orgquora.comquora.comresearchgate.net

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). quora.comyoutube.com An attacking nucleophile can create a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. quora.comyoutube.com In the case of this compound, the propylthiol substituent is already at the 2-position. Therefore, nucleophilic attack would be more likely at the 4- or 6-positions if a suitable leaving group were present.

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction , where pyridine reacts with sodium amide to form 2-aminopyridine. While this specific reaction on the unsubstituted this compound is less common, it illustrates the inherent reactivity of the pyridine ring towards strong nucleophiles at the 2-position.

Intramolecular and Intermolecular Reaction Pathways

The presence of both a nucleophilic thiol and a basic pyridine ring within the same molecule opens up possibilities for both intramolecular and intermolecular reactions, leading to the formation of new cyclic structures or larger assemblies.

Intramolecular Reactions:

Intramolecular cyclization can occur if the propyl chain connecting the thiol and the pyridine ring is of a suitable length to allow for the formation of a stable ring system. For instance, under certain conditions, the thiol group could potentially attack an activated position on the pyridine ring, leading to the formation of a fused heterocyclic system. The favorability of such cyclizations depends on the ring size being formed, with 5- and 6-membered rings generally being the most stable.

Intermolecular Reactions:

Intermolecular reactions are also prevalent, particularly in the context of materials science. As mentioned earlier, the formation of SAMs on metal surfaces is a prime example of an intermolecular process driven by the thiol group. Additionally, the pyridine rings within these monolayers can engage in intermolecular interactions, such as π-π stacking, which further stabilize the assembly.

Furthermore, the thiol and pyridine functionalities can be exploited in polymerization reactions. For example, the thiol group can participate in thiol-ene polymerization, while the pyridine ring can be involved in coordination polymerization or act as a catalytic site.

Below is a table summarizing some of the key reactive sites and potential reaction types for this compound:

Functional GroupReactive SiteReaction TypePotential Products
Thiol (-SH)Sulfur AtomOxidationDisulfides
Sulfur AtomAlkylationThioethers
Thiol GroupThiol-Ene/Yne ClickFunctionalized Thioethers
Thiol GroupSurface BindingSelf-Assembled Monolayers
Pyridine Ring3-positionElectrophilic Substitution3-substituted Pyridine Derivatives
2-, 4-, 6-positionsNucleophilic SubstitutionSubstituted Pyridine Derivatives
Whole MoleculeThiol and PyridineIntramolecular CyclizationFused Heterocyclic Systems
Whole MoleculeThiol and PyridineIntermolecular PolymerizationPolymers with Pyridine and Thiol Moieties

Coordination Chemistry of 2 Pyridinepropanethiol As a Ligand

Ligand Design Principles for 2-Pyridinepropanethiol

The design of this compound as a ligand is centered around its bidentate nature, featuring two key donor atoms: the nitrogen of the pyridine (B92270) ring and the sulfur of the thiol group. The propyl chain connecting these two functionalities introduces a degree of flexibility and determines the size of the chelate ring formed upon coordination to a metal center.

The key design principles would include:

Chelation: The ligand is designed to form a stable chelate ring with a metal ion. The presence of both a soft donor (thiol) and a borderline donor (pyridine nitrogen) allows for coordination to a variety of metal centers.

Chelate Ring Size: The three-carbon (propyl) spacer between the pyridine ring and the thiol group would lead to the formation of a six-membered chelate ring. The stability of a six-membered ring is often comparable to or slightly less stable than a five-membered ring, depending on the metal ion and the specific geometry of the complex. bohrium.comscribd.com The increased flexibility of the propyl chain compared to shorter chains can influence the coordination geometry and the ability of the ligand to accommodate different metal ion sizes.

Hard-Soft Acid-Base (HSAB) Principle: The pyridine nitrogen is a borderline base, while the thiolate anion (formed upon deprotonation of the thiol) is a soft base. This allows this compound to coordinate effectively with a range of metal ions. Soft metal ions like Ag(I), Hg(II), and Pd(II) are expected to form strong bonds with the soft sulfur donor. Borderline and some harder metal ions like Cu(II), Ni(II), and Co(II) can coordinate to both the nitrogen and sulfur atoms.

Steric and Electronic Effects: The propyl chain provides more steric flexibility compared to shorter alkyl chains, which can influence the packing of complexes in the solid state and the accessibility of the metal center to other ligands. The electronic properties of the pyridine ring can be tuned by substitution, which in turn would affect the donor strength of the nitrogen atom.

Formation of Metal-Thiolate Complexes

Metal-thiolate complexes are typically formed through the reaction of a metal salt with the thiol-containing ligand. In the case of this compound, the thiol proton is acidic and can be easily removed by a base or upon reaction with a metal ion to form a metal-thiolate bond.

Common methods for the formation of metal-2-pyridinepropanethiolate complexes would likely involve:

Reaction with Metal Salts: The reaction of this compound with a metal salt (e.g., chloride, nitrate, perchlorate) in a suitable solvent would lead to the formation of the complex. The thiol group may deprotonate upon coordination.

Use of a Base: The reaction can be facilitated by the addition of a weak base to deprotonate the thiol group, forming the more nucleophilic thiolate anion which then readily coordinates to the metal center.

Redox Reactions: Some metal ions in low oxidation states can be oxidized by the thiol, leading to the formation of a metal-thiolate complex and the release of hydrogen gas.

The stability of the resulting metal-thiolate complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

Coordination Modes and Geometries in Metal-2-Pyridinepropanethiolate Complexes

Based on related structures, 2-Pyridinepropanethiolate is expected to exhibit several coordination modes:

Monodentate Coordination: The ligand could coordinate to a metal center through either the pyridine nitrogen or the sulfur atom. Coordination solely through the sulfur atom is common for soft metal ions.

Bidentate Chelating Coordination: The most common coordination mode is expected to be as a bidentate ligand, forming a six-membered chelate ring with the metal ion through the pyridine nitrogen and the deprotonated sulfur atom. This mode leads to the formation of stable monomeric complexes.

Bridging Coordination: The ligand could bridge two or more metal centers. The sulfur atom of the thiolate group is known to act as a bridging atom, leading to the formation of dimeric or polymeric structures.

The coordination geometry around the metal center will depend on the metal ion, its oxidation state, and the stoichiometry of the complex. For a typical octahedral complex with two or three 2-pyridinepropanethiolate ligands, various isomers (meridional and facial) could be possible. Square planar geometries are common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Influence of Metal Centers on Complex Formation and Stability

The choice of the metal center has a profound impact on the formation, stability, and structure of the resulting complexes with 2-Pyridinepropanethiolate.

Metal Ion PropertyInfluence on Complex Formation and Stability
Ionic Radius The size of the metal ion influences how well it fits into the chelate ring formed by the ligand. A mismatch in size can lead to strain and lower stability. The flexibility of the propyl chain in this compound may allow it to accommodate a wider range of ionic radii compared to more rigid ligands. nih.govrsc.org
Charge Higher charge on the metal ion generally leads to stronger electrostatic attraction with the ligand and thus more stable complexes.
Lewis Acidity (Hard/Soft Character) Following the HSAB principle, soft metal ions (e.g., Ag⁺, Hg²⁺, Pd²⁺) will have a strong affinity for the soft sulfur donor. Borderline metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) will interact favorably with both the nitrogen and sulfur donors, leading to stable chelate complexes. Hard metal ions are less likely to form stable complexes with the soft thiol group.
Preferred Coordination Geometry The inherent preference of a metal ion for a specific coordination geometry (e.g., square planar for Ni(II), tetrahedral for Zn(II), octahedral for Fe(III)) will dictate the overall structure of the complex.

Table 1: Anticipated Influence of Metal Centers on 2-Pyridinepropanethiolate Complexes

Heteroleptic and Homoleptic Coordination Architectures

Homoleptic Complexes: These are complexes where all the ligands coordinated to the central metal ion are identical. For example, a complex of the type [M(2-Pyridinepropanethiolate)₂] or [M(2-Pyridinepropanethiolate)₃] would be considered homoleptic. The formation of homoleptic complexes is often straightforward when reacting a metal salt with a stoichiometric amount of the ligand. rsc.org

Heteroleptic Complexes: These are complexes where the central metal ion is coordinated to more than one type of ligand. For instance, a complex could contain one or two 2-Pyridinepropanethiolate ligands along with other ligands such as phosphines, amines, or halides. The synthesis of heteroleptic complexes can be more challenging and may require sequential addition of the ligands or the use of specific reaction conditions to prevent the formation of more stable homoleptic species. mdpi.com The properties of heteroleptic complexes, such as their color, magnetism, and reactivity, can be finely tuned by varying the different ligands around the metal center.

Catalytic Applications of 2 Pyridinepropanethiol and Its Functional Analogs

Organocatalysis Mediated by 2-Pyridinepropanethiol Derivatives

While this compound is predominantly utilized as a ligand in metal-complex catalysis, the inherent functionalities of its derivatives—the pyridine (B92270) nitrogen and the thiol group—are hallmarks of organocatalytic species. Asymmetric organocatalysis, which uses small organic molecules to induce stereoselectivity, has become a significant field of research. mdpi.com The development of chiral covalent organic frameworks (COFs) based on pyridine units for use as heterogeneous catalysts in asymmetric reactions highlights the potential of the pyridine moiety in this domain. nih.gov

The thiol group is known to participate in various organocatalytic transformations, including Michael additions and sulfa-Michael reactions, by acting as a soft nucleophile. Proline-based organocatalysts, for example, have been extensively developed for a range of asymmetric reactions. nih.gov While direct organocatalytic applications of this compound itself are not widely documented, the combination of a Lewis basic pyridine site and a soft nucleophilic thiol in a single molecule presents a compelling scaffold for the design of future bifunctional organocatalysts.

Metal-Complex Catalysis Involving this compound Ligands

The most significant catalytic applications of this compound and its analogs are found in coordination chemistry, where they serve as highly effective ligands for a variety of transition metals. The pyridine and thiol groups can bind to a metal center, creating stable complexes that catalyze a wide array of reactions.

Ruthenium Complexes: Ruthenium complexes featuring pyridine-based ligands are prominent in catalysis. rsc.orgacs.org Pyridine-stabilized ruthenium monothiolate complexes, for instance, have shown high activity and Z-selectivity in olefin metathesis reactions. acs.org These catalysts are effective for the self-metathesis of terminal olefins and can tolerate various functional groups, including carboxylic acids. acs.org In a different application, ruthenium(II) arene complexes with phenylazopyridine ligands, which share the pyridine motif, can catalytically oxidize glutathione, a critical intracellular thiol. nih.gov This activity is linked to the coordination of the pyridine ligand, which tunes the redox potential of the metal center. nih.gov Furthermore, the concept of metal-ligand cooperation (MLC), where the ligand actively participates in bond activation, is well-established for pyridine-based pincer complexes of ruthenium. The addition of thiols can act as a transient cooperative ligand, either accelerating or inhibiting reactions to control selectivity, such as in the semihydrogenation of alkynes. nih.gov

Nickel Complexes: Nickel catalysts are gaining attention as earth-abundant alternatives to precious metals. Pyridine-2-thiolate (B1254107) has been used as a ligand in nickel-based photocatalysts for hydrogen evolution. nih.gov Studies have shown that under acidic conditions, the pyridinethiolate ligand can dissociate from the nickel center, which has significant implications for the catalytic mechanism. nih.govosti.gov In other work, modifying heterogeneous nickel catalysts with thiols has been shown to be a surprisingly effective strategy for developing air-stable and efficient catalysts for the reductive amination of aldehydes and ketones. nih.gov Nickel complexes have also been developed for the selective migratory hydrothiolation of alkenes and alkynes, where the choice of ligand is critical for controlling selectivity. nih.gov

Other Metal Complexes: The versatility of pyridine-thiol ligands extends to other metals. Palladium-catalyzed cross-coupling of thiols with aromatic electrophiles is a key method for forming C-S bonds, crucial in pharmaceutical synthesis. nih.gov Tungsten complexes with pyridine-2-thiolate ligands have been studied for their reactivity toward acetylene (B1199291) insertion, a process sensitive to both the steric and electronic properties of the ligand. acs.org

Metal CenterLigand TypeCatalytic ApplicationKey FindingReference
RutheniumPyridine-monothiolateZ-Selective Olefin MetathesisPyridine stabilization improves catalyst performance and selectivity. acs.org
RutheniumPyridine-based Pincer with ThiolAlkyne SemihydrogenationThiol acts as a transient cooperative ligand, controlling selectivity. nih.gov
NickelPyridine-2-thiolatePhotocatalytic Hydrogen EvolutionLigand dissociation under protonation is a key mechanistic step. nih.govosti.gov
NickelSurface-modifying ThiolReductive AminationThiol modification creates a highly active and air-stable catalyst. nih.gov
PalladiumMonophosphine with Thiol SubstrateC-S Cross-CouplingEffective catalysis can be achieved at room temperature. nih.gov
TungstenPyridine-2-thiolateAcetylene InsertionReactivity is controlled by ligand's steric and electronic properties. acs.org

Biocatalytic Systems Inspired by Pyridine-Thiol Scaffolds

The pyridine-thiol architecture is not only relevant in synthetic chemistry but also finds parallels in nature, inspiring the development of novel biocatalytic systems. Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are natural products known for their potent biological activities. nih.govresearchgate.net Their defining feature is a nitrogenous six-membered ring, often an aromatized pyridine, which is formed enzymatically. nih.gov

The biosynthesis of these complex macrocycles involves a remarkable enzymatic [4+2]-cycloaddition to form the pyridine core, followed by further modifications. nih.govresearchgate.net Understanding the enzymes responsible for these transformations, known as pyridine synthases, provides a foundation for engineering new biocatalytic systems. nih.gov Researchers are leveraging these biosynthetic pathways to create diverse libraries of pyridine-based macrocyclic peptides, which are sought-after scaffolds in drug discovery. researchgate.net By combining enzymes from different pathways, it is possible to generate novel thiopeptide-like molecules with customized structures and properties, demonstrating the potential of using these biocatalytic tools for creating new therapeutic agents. researchgate.net

Reaction Scope and Selectivity in Catalytic Systems

Catalysts derived from this compound and its analogs exhibit a broad reaction scope and often provide high levels of selectivity.

Scope: The range of reactions catalyzed is extensive, including:

Olefin Metathesis: Pyridine-stabilized ruthenium monothiolate catalysts promote the self-metathesis of terminal olefins and are compatible with substrates containing acidic functional groups. acs.org

Hydrogenation/Dehydrogenation: Ruthenium pincer complexes with thiol ligands can selectively catalyze the semihydrogenation of alkynes. nih.gov Terpyridine-ruthenium complexes are effective for nitro group reduction. nih.gov

C-S Bond Formation: Nickel catalysts enable the migratory hydrothiolation of various alkenes and alkynes, including heteroaromatic substrates. nih.gov Palladium systems are highly effective for the cross-coupling of thiols with aryl halides. nih.gov

C-H Activation: A directive nickel catalyst has been developed that overrides the intrinsic electronic bias of pyridine to achieve selective C3–H alkenylation, a previously challenging transformation. nih.gov

Polymerization: Group 4 metal complexes (Ti, Zr) bearing 2-pyridinethiolate ligands have shown activity as catalysts for ethylene (B1197577) polymerization.

Selectivity: Control over selectivity is a key advantage of these systems.

Z-Selectivity: Ruthenium monothiolate catalysts stabilized by pyridine can achieve high Z-selectivity in olefin metathesis, which is often a challenge for Grubbs-type catalysts. acs.org

Regioselectivity: In the nickel-catalyzed migratory hydrothiolation of alkenes, high selectivity for thiolation at the benzylic position is observed, regardless of the initial position of the double bond. nih.gov Similarly, a bifunctional NHC ligand directs a nickel catalyst to achieve C3-alkenylation of pyridines, reversing the conventional C2/C4 selectivity. nih.gov

Chemoselectivity: The mild conditions of nickel-catalyzed hydrothiolation allow for high selectivity for thiols over other nucleophilic groups like alcohols, acids, and amines. nih.gov

Catalyst SystemReaction TypeSubstrate ScopeSelectivity OutcomeReference
Pyridine-stabilized Ru-monothiolateOlefin MetathesisTerminal olefins, ω-alkenoic acidsHigh Z-selectivity acs.org
NiI2 / BathocuproineMigratory HydrothiolationAlkenes, Alkynes, HeteroaromaticsHigh regioselectivity for benzylic thiolation nih.gov
Directive Ni catalyst / Bifunctional NHCC-H AlkenylationPyridine-containing moleculesReverses conventional selectivity to favor C3 position nih.gov
Ru-Pincer Complex + ThiolAlkyne SemihydrogenationAlkynesControlled stereoselectivity via catalyst inhibition nih.gov

Catalyst Recovery and Reusability Studies

A critical aspect of sustainable catalysis is the ability to recover and reuse the catalyst, particularly when expensive or precious metals are involved. Heterogeneous catalysts or homogeneous catalysts immobilized on solid supports are advantageous in this regard. mdpi.com

Magnetic Nanoparticles: A highly effective strategy for catalyst recovery involves anchoring the catalytic species onto magnetic nanoparticles (MNPs). researchgate.net Thiol-containing ligands can be used to functionalize the surface of MNPs, which can then bind a metal catalyst. rsc.orgmdpi.com After the reaction, the catalyst can be easily and efficiently separated from the reaction mixture using an external magnetic field, avoiding tedious filtration or purification steps. researchgate.net This approach has been successfully applied to various catalytic systems, including dinitrosyl iron complexes with thiol-containing ligands and polymer-encapsulated nanoparticles for metal ion separation. rsc.orgnih.gov Studies have shown that these magnetically recoverable catalysts can be reused for multiple cycles with minimal loss of activity. scilit.com For example, some nanoparticle-supported catalysts have been reused at least five or six times without a significant drop in catalytic efficiency.

Other Heterogeneous Supports: Beyond magnetic nanoparticles, other solid supports are also employed. Covalent organic frameworks (COFs) built from pyridine units can serve as robust, reusable heterogeneous catalysts. nih.gov In one study, a catalyst was recovered in excellent yield (90–95%) after each cycle and was found to be reusable for at least five cycles with only a minor decrease in product yield (from 95% in the first run to 92% in the fifth run).

Catalyst SystemRecovery MethodNumber of CyclesPerformance ChangeReference
Magnetic γFe2O3@SiO2 NPs with Dicationic Ionic LiquidExternal Magnetic FieldAt least 6No significant loss of catalytic activity
Cuprospinel CuFe2O4 NanoparticlesExternal Magnetic Field5No significant reduction in catalytic efficiency
Fe3O4@SiO2@(mim)[FeCl4]External Magnetic Field12Nearly 100% yield and selectivity maintained
Sulfonic acid-grafted solid catalystFiltration/CentrifugationAt least 5Yield dropped from 95% (Run 1) to 92% (Run 5)
Novozym 435 (Enzyme)Filtration980% yield consistently obtained researchgate.net

Materials Science and Engineering Applications of 2 Pyridinepropanethiol Derivatives

Self-Assembled Monolayers (SAMs) Formation from 2-Pyridinepropanethiol on Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously by the adsorption of organic molecules onto a solid surface. The thiol group of this compound provides a robust anchor to various metal surfaces, particularly gold, leading to the formation of well-defined organic thin films.

The formation of SAMs from pyridine-terminated thiols on gold substrates is primarily driven by the strong, covalent-like interaction between sulfur and gold atoms. This gold-thiolate (Au-S) bond is a well-established anchoring chemistry for creating stable and ordered monolayers. The adsorption process involves the chemisorption of the thiol group onto the gold surface, leading to the formation of a thiolate species. Both alkanethiols and dialkyl disulfides can be used as precursors, and they are believed to form the same thiolate species on the gold surface. rsc.org The pyridine (B92270) head group, being at the outer surface of the monolayer, can then participate in further interactions, such as protonation, although studies have shown a surprising resistance to protonation in some pyridine-terminated SAMs. mdpi.comrsc.orgresearchgate.net

The structural organization of SAMs derived from pyridine-terminated thiols on gold has been extensively studied using a variety of surface-sensitive techniques, including Ultra-High Vacuum Infrared Reflection Adsorption Spectroscopy (UHV-IRRAS), X-ray Photoelectron Spectroscopy (XPS), Scanning Tunneling Microscopy (STM), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. mdpi.comrsc.orgresearchgate.net These studies have revealed that pyridine-terminated thiols form highly ordered and densely packed monolayers on Au(111) substrates. mdpi.comrsc.orgresearchgate.net

The packing density and molecular orientation within the SAM are influenced by factors such as the length of the alkyl spacer between the thiol and the pyridine group. For instance, a study on a homologous series of pyridine-terminated organothiols showed that an odd number of methylene (B1212753) units in the spacer leads to a smaller, more compact unit cell, specifically a (2√3 × √3)R30° structure, while an even number of methylene units results in a larger unit cell, (5√3 × 3)rect. mdpi.comrsc.orgresearchgate.net Regardless of the spacer length, the molecules were found to have a tilt angle of approximately 15° with respect to the surface normal. mdpi.comrsc.orgresearchgate.net

Table 1: Structural Characteristics of Pyridine-Terminated SAMs on Au(111)

FeatureDescriptionReference
Formation Spontaneous adsorption from ethanolic solutions. mdpi.comrsc.orgresearchgate.net
Ordering Highly ordered and densely packed monolayers. mdpi.comrsc.orgresearchgate.net
Unit Cell (odd CH₂ spacer) (2√3 × √3)R30° mdpi.comrsc.orgresearchgate.net
Unit Cell (even CH₂ spacer) (5√3 × 3)rect mdpi.comrsc.orgresearchgate.net
Molecular Tilt Angle ~15° mdpi.comrsc.orgresearchgate.net
Characterization Techniques UHV-IRRAS, XPS, STM, NEXAFS mdpi.comrsc.orgresearchgate.net

The ability to tailor the surface properties of materials is a key advantage of using SAMs. By exposing the pyridine group at the monolayer-air or monolayer-liquid interface, the chemical and physical characteristics of the surface can be precisely controlled. These properties include wettability, adhesion, and chemical reactivity. For instance, the presence of the nitrogen atom in the pyridine ring offers a site for hydrogen bonding or metal coordination, which can be used to direct the assembly of subsequent layers or to capture specific molecules from the environment.

The modulation of surface properties has been demonstrated in mixed SAM systems. By co-adsorbing thiols with different terminal groups, surfaces with tunable properties can be created. st-andrews.ac.ukfrontiersin.org For example, the wettability of a surface, as measured by the contact angle of water, can be finely adjusted by controlling the ratio of hydrophobic and hydrophilic terminal groups in a mixed SAM. st-andrews.ac.uk While not specific to this compound, these principles are directly applicable. The pyridine group can be considered a moderately polar entity, and by mixing this compound with other thiols (e.g., alkanethiols with nonpolar methyl termini or more polar hydroxyl termini), surfaces with a wide range of wettabilities and interfacial energies can be engineered.

Polymeric Materials and Thin Films Incorporating this compound Moieties

The incorporation of this compound moieties into polymer architectures and thin films offers a pathway to create functional materials with enhanced properties and new applications. The pyridine group can impart desirable characteristics such as metal-ion binding capabilities, altered surface energy, and sites for further chemical modification.

This compound can be integrated into polymer structures through several strategies. One approach is to synthesize monomers containing the this compound moiety, which can then be polymerized to form homopolymers or copolymers. For instance, pyridyl-functionalized conjugated microporous polymers have been synthesized for applications in photocatalysis. rsc.org Although these examples may not use this compound directly, they demonstrate the feasibility of incorporating pyridyl functionalities into porous polymer networks.

Another method is the post-polymerization modification of existing polymers. nih.gov A polymer with reactive side chains can be functionalized with this compound, allowing for the introduction of the pyridyl and thiol groups onto a pre-existing polymer backbone. This approach offers versatility in controlling the density of the functional groups. capes.gov.br

The resulting pyridyl-functionalized polymers can be used as components in polymer composites. rsc.org For example, they can act as compatibilizers in polymer blends or as surface modifiers for fillers in composites, enhancing the interfacial adhesion between the polymer matrix and the filler. The pyridine group's ability to coordinate with metal ions can be exploited to create polymer-metal composite materials with interesting optical or catalytic properties. rsc.org

Table 2: Methods for Integrating Pyridyl Moieties into Polymers

Integration MethodDescriptionPotential Application
Monomer Synthesis & Polymerization Creation of monomers with pyridyl groups for subsequent polymerization.Synthesis of functional polymers with tailored properties. rsc.org
Post-Polymerization Modification Chemical modification of an existing polymer to introduce pyridyl groups.Controlled functionalization of polymer surfaces and bulk. nih.govcapes.gov.br
Composite Formulation Blending pyridyl-functionalized polymers with other materials.Development of advanced composites with enhanced interfacial properties. rsc.orgrsc.org

Functional polymer thin films containing this compound moieties can be fabricated using various deposition techniques. Spin-coating, dip-coating, or vapor deposition methods can be employed to create uniform films on a variety of substrates. The presence of the this compound units within the film can impart specific functionalities.

For example, thin films of polymers functionalized with pyridyl groups can be used in sensor applications, where the pyridine nitrogen can interact with analytes, leading to a detectable change in the film's properties. Furthermore, the thiol group can be utilized for anchoring the polymer film to a metal surface, creating a robust and stable coating.

The fabrication of polymer-metal nanocomposite thin films is another area where this compound can be beneficial. By co-depositing a polymer and a metal, or by incorporating metal nanoparticles into a pyridyl-functionalized polymer matrix, thin films with unique plasmonic or catalytic properties can be created. The pyridine groups can play a role in stabilizing the metal nanoparticles and preventing their aggregation within the polymer matrix.

Nanomaterial Hybrid Systems and Composites Utilizing this compound Derivatives

The integration of this compound and its derivatives into nanomaterials has paved the way for the development of advanced hybrid systems and composites with tailored functionalities. The unique molecular structure of this compound, featuring a terminal thiol group for robust anchoring to metallic nanoparticle surfaces and a pyridine ring for introducing specific chemical properties, makes it a valuable ligand in materials science. These hybrid materials harness the distinct properties of both the nanoscale components and the organic functionalizing agent, leading to synergistic effects and novel applications.

The thiol group (–SH) of this compound forms a strong covalent bond with the surfaces of various nanoparticles, particularly those of noble metals like gold (Au) and silver (Ag). This self-assembly process results in the formation of a stable organic monolayer on the nanoparticle surface, which not only prevents aggregation but also imparts new chemical characteristics to the nanomaterial. The pyridine moiety, with its nitrogen atom's lone pair of electrons, can act as a pH-responsive unit, a coordination site for metal ions, or a platform for further chemical modifications.

Detailed Research Findings

The functionalization of nanoparticles with this compound and similar thiol-containing ligands has been shown to significantly impact the properties of the resulting hybrid materials. For instance, the composition of the organic shell on gold nanoparticles can be precisely controlled, which in turn affects their stability and functionality. While specific data for this compound is not always explicitly presented in broad studies, the principles derived from analogous systems are highly relevant.

The surface functionalization of nanoparticles is a critical step in the fabrication of composites. The use of thiol-based ligands is a well-established method for creating stable nanoparticle-polymer composites. The thiol group ensures strong adhesion to the nanoparticle core, while the rest of the molecule can interact with a polymer matrix, leading to a homogeneous and stable composite material. For example, in polymer/magnetite nanocomposites, the chemical bonding of functional groups to the nanoparticles leads to a more significant increase in the glass transition temperature compared to simple mixing, indicating a strong interaction between the components.

The pyridine group in this compound is particularly interesting for creating "smart" or stimuli-responsive materials. The nitrogen atom in the pyridine ring can be protonated or deprotonated depending on the pH of the surrounding environment. This change in charge can alter the surface properties of the functionalized nanoparticles, leading to reversible aggregation or dispersion. Such pH-responsive behavior is highly desirable for applications in targeted drug delivery, sensors, and controlled release systems. Polymeric nanoparticles with pH-sensitive functional groups can alter their charge density in response to pH variations, leading to changes in hydrophobicity and subsequent release of encapsulated agents.

Interactive Data Tables

To illustrate the effects of functionalization on nanoparticle properties, the following tables provide examples of characterization data for gold nanoparticles functionalized with thiol-containing ligands. While this data is for related thiol compounds, it demonstrates the type of characterization that is crucial for understanding the properties of this compound-nanoparticle hybrids.

Table 1: Characterization of Functionalized Gold Nanoparticles

This table presents hypothetical characterization data for gold nanoparticles functionalized with this compound, based on typical results from similar systems.

PropertyUnfunctionalized AuNPsAuNPs Functionalized with this compound
Hydrodynamic Diameter (nm) 15.2 ± 0.818.5 ± 1.1
Zeta Potential (mV) at pH 7 -35.6 ± 2.1-10.3 ± 1.5
Zeta Potential (mV) at pH 4 -34.9 ± 1.9+15.8 ± 2.3
Surface Plasmon Resonance (nm) 520524

Table 2: Elemental Analysis of Functionalized Gold Nanoparticles

This table shows representative elemental analysis data used to confirm the presence and quantify the amount of organic ligand on the nanoparticle surface.

ElementTheoretical % (for C8H11NS)Experimental % (on Functionalized AuNPs)
Carbon (C) 62.70Varies with grafting density
Hydrogen (H) 7.23Varies with grafting density
Nitrogen (N) 9.14Varies with grafting density
Sulfur (S) 20.93Varies with grafting density
Gold (Au) -Dominant percentage

Supramolecular Architectures and Self Assembly Involving 2 Pyridinepropanethiol

Non-Covalent Interactions in 2-Pyridinepropanethiol Assemblies

The self-assembly of this compound into stable, ordered supramolecular structures is governed by a combination of non-covalent interactions. The thiol (-SH) group provides a strong anchoring point to metal surfaces, particularly gold, through a robust gold-sulfur (Au-S) bond, which is a foundational interaction for forming self-assembled monolayers (SAMs). uchicago.edu Once anchored, the orientation and packing of the molecules are directed by a subtle interplay of weaker, yet highly significant, non-covalent forces.

The propyl chain contributes to the stability of the assembly through van der Waals interactions between adjacent molecules. uchicago.edu These forces, although individually weak, become collectively significant in a densely packed monolayer, promoting a more ordered and compact structure.

The pyridine (B92270) head group offers several modes of interaction. The aromatic ring can engage in π-π stacking with neighboring pyridine rings, an interaction common in aromatic compounds that helps to organize the molecules into parallel or offset arrangements. mdpi.comnih.gov Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, allowing for the formation of hydrogen bonds that further stabilize the assembly. A crucial interaction for pyridine-containing ligands is metal-ligand coordination, where the lone pair of electrons on the nitrogen atom can coordinate with various metal ions. mdpi.commdpi.commdpi.commdpi.com This interaction is highly directional and specific, enabling the construction of complex, well-defined metallosupramolecular structures.

A summary of the primary non-covalent interactions involved in this compound assemblies is provided below.

Interaction TypeMolecular Moiety InvolvedSignificance in Assembly
Metal-Sulfur Bonding Thiol (-SH) GroupPrimary anchoring to metal substrates (e.g., gold).
van der Waals Forces Propyl Chain (-C₃H₆-)Stabilizes packing in dense assemblies.
π-π Stacking Pyridine RingDirects the orientation of aromatic head groups.
Hydrogen Bonding Pyridine NitrogenProvides additional stability and directionality.
Metal-Ligand Coordination Pyridine NitrogenEnables formation of metallosupramolecular structures.

Hierarchical Self-Assembly Processes

The formation of complex supramolecular structures from this compound often follows a hierarchical self-assembly pathway. This process begins with the covalent attachment of individual molecules to a substrate, followed by their organization into progressively larger and more ordered structures driven by non-covalent interactions.

A prime example is the formation of a self-assembled monolayer (SAM) on a gold surface. The process initiates with the chemisorption of the thiol groups onto the gold, a relatively fast process that creates a disordered layer of molecules. This is the first level of assembly. Subsequently, a slower, secondary organization process occurs where the anchored molecules rearrange themselves into a densely packed, ordered monolayer. This ordering is driven by the weaker van der Waals forces between the propyl chains and the π-π stacking and hydrogen bonding between the pyridine head groups. This two-step process, from random adsorption to a highly ordered monolayer, is a classic example of hierarchical self-assembly.

This hierarchical organization can extend to multiple layers or be used to create patterned surfaces. By controlling the conditions of assembly, such as solvent, temperature, and concentration, the final morphology and properties of the supramolecular structure can be precisely tuned.

Responsive Supramolecular Systems

Supramolecular assemblies of this compound can be designed to be responsive to external stimuli, such as pH and redox potential, making them "smart" materials. This responsiveness is endowed by the specific chemical properties of its functional groups.

The pyridine head group is the source of pH-responsiveness. nih.govnih.gov The nitrogen atom on the pyridine ring is basic and can be protonated in acidic conditions. This introduces a positive charge on the head group, leading to significant changes in the intermolecular forces within the assembly. The electrostatic repulsion between adjacent protonated pyridine groups can cause the monolayer to expand or reorient. This change in the physical structure can, in turn, alter the material's properties, such as its conductivity or wettability. This reversible protonation-deprotonation makes this compound assemblies function as pH-switchable surfaces. nih.govnih.gov

The thiol tail group imparts redox-responsiveness. Under oxidizing conditions, two neighboring thiol groups can react to form a disulfide bond (-S-S-). This covalent linkage can alter the structure and stability of the assembly. The disulfide bond can be cleaved back to thiol groups under reducing conditions, making the process reversible. This redox activity is a key mechanism in many biological systems and is exploited in synthetic materials for applications like controlled release.

StimulusResponsive MoietyMechanism of ActionResulting Change in Assembly
pH Pyridine NitrogenProtonation/deprotonation of the nitrogen atom.Alters electrostatic interactions, causing structural rearrangement.
Redox Potential Thiol GroupFormation/cleavage of disulfide bonds.Covalent linking/delinking of molecules, affecting stability and structure.

Host-Guest Chemistry with Pyridine-Thiol Components

The structural characteristics of this compound and its assemblies allow them to participate in host-guest chemistry. In this context, a larger molecule or assembly (the host) creates a binding site for a smaller molecule or ion (the guest).

Assemblies of this compound can act as hosts for various guests. For instance, the coordinated arrangement of pyridine head groups on a surface can create specific binding pockets for metal ions. mdpi.comnih.gov The size and geometry of these pockets, determined by the packing of the this compound molecules, can lead to selective binding of certain metal ions over others, making such surfaces useful for sensing or separation applications. mdpi.commdpi.com

Conversely, an individual this compound molecule can act as a guest. The pyridine ring can be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a porphyrin. nih.gov This complexation can alter the properties of the this compound, for example, by protecting the thiol group or modifying the electronic properties of the pyridine ring. Such host-guest complexes are a foundational element of supramolecular systems designed for molecular recognition and catalysis.

Advanced Spectroscopic and Characterization Techniques for 2 Pyridinepropanethiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-Pyridinepropanethiol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pyridine (B92270) ring and the propanethiol chain. The aromatic protons of the pyridine ring typically appear in the downfield region of the spectrum, usually between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. researchgate.net The chemical shifts and coupling patterns of these protons provide information about their relative positions on the pyridine ring. The protons of the propyl chain resonate at higher fields (further upfield). The methylene (B1212753) (CH₂) groups adjacent to the pyridine ring and the sulfur atom, as well as the central methylene group, exhibit distinct chemical shifts and multiplicities due to spin-spin coupling with neighboring protons.

Below is an interactive table summarizing typical NMR data for this compound.

Nucleus Typical Chemical Shift (ppm) Notes
¹H (Pyridine)7.0 - 8.5Complex multiplet patterns due to J-coupling.
¹H (CH₂-Py)~2.8 - 3.0Triplet, coupled to adjacent CH₂.
¹H (CH₂-CH₂-S)~1.9 - 2.1Multiplet, coupled to adjacent CH₂ groups.
¹H (CH₂-SH)~2.5 - 2.7Quartet or triplet, coupled to adjacent CH₂ and potentially the thiol proton.
¹H (SH)1.3 - 1.6Broad singlet, position can vary with concentration and solvent.
¹³C (Pyridine)120 - 160Five distinct signals for the pyridine carbons.
¹³C (CH₂-Py)~35 - 40
¹³C (CH₂-CH₂-S)~30 - 35
¹³C (CH₂-SH)~20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. wikipedia.org

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition. researchgate.net

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that aids in structural confirmation. libretexts.org Ionization of the molecule, often by electron impact (EI), creates an energetically unstable molecular ion that can break apart into smaller, charged fragments. uni-saarland.de The fragmentation of this compound would likely involve cleavage of the bonds in the propanethiol chain. libretexts.org Common fragmentation pathways could include the loss of the thiol group (•SH), scission of the C-C bonds in the propyl chain, and fragmentation of the pyridine ring itself. The analysis of these fragment ions helps to piece together the structure of the original molecule. uab.edu

Key Fragmentation Peaks for this compound:

Fragment Description
[M]⁺Molecular Ion
[M-SH]⁺Loss of the sulfhydryl radical
[M-C₃H₆S]⁺Cleavage at the bond connecting the propyl chain to the pyridine ring
Pyridinium (B92312) ionFragmentation leading to the stable pyridinium cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and studying its conformational isomers.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. libretexts.org

Key IR Absorption Bands for this compound:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
S-HStretching2550 - 2600 (weak)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2960
C=N, C=C (pyridine ring)Stretching1400 - 1600
C-SStretching600 - 800

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. The S-H and C-S stretching vibrations, for instance, often give rise to more intense Raman signals than IR absorptions. This makes Raman spectroscopy particularly useful for studying the thiol group and its interactions, especially in the context of self-assembled monolayers on metal surfaces.

X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) for Surface Analysis

When this compound is used to form self-assembled monolayers (SAMs) on surfaces, particularly on metals like gold, X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) become powerful tools for surface characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.gov For this compound SAMs on a gold substrate, XPS can confirm the presence of nitrogen, carbon, and sulfur on the surface. researchgate.net High-resolution scans of the S 2p, N 1s, and C 1s core levels provide information about the chemical environment of these atoms. For example, the binding energy of the S 2p peak can indicate whether the thiol has formed a thiolate bond with the gold surface. aps.org

Scanning Tunneling Microscopy (STM): STM is a microscopy technique used for imaging surfaces at the atomic level. nih.govrsc.org For this compound SAMs, STM can provide real-space images of the molecular arrangement on the substrate. dtic.milcapes.gov.br It allows for the visualization of the packing structure, the orientation of the molecules, and the presence of any defects within the monolayer. utexas.edu The ability of STM to probe the local electronic density of states can also provide insights into the electronic interaction between the molecule and the surface.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the pyridine ring. researchgate.net Typically, pyridine and its derivatives exhibit strong π → π* transitions at shorter wavelengths (around 200-270 nm) and weaker n → π* transitions at longer wavelengths (around 270-300 nm). researchgate.netnist.gov The position and intensity of these absorption bands can be influenced by the solvent and by the protonation state of the pyridine nitrogen. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While pyridine itself is weakly fluorescent, the fluorescence properties of this compound can be influenced by its environment and its interaction with other molecules or surfaces. nih.govnih.gov Studies on derivatives can reveal how structural modifications affect the quantum yield and emission wavelengths.

Other Advanced Spectroscopic Methodologies

In addition to the primary techniques discussed, other advanced spectroscopic methods can provide further specialized information about this compound. datanose.nl

Surface-Enhanced Raman Scattering (SERS): This technique provides enormous enhancement of the Raman signal for molecules adsorbed on nanostructured metal surfaces. SERS is particularly valuable for studying the vibrational modes of this compound in SAMs, offering high sensitivity to the orientation and bonding of the molecule to the surface.

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique that can provide information about the orientation of molecules at an interface. It is particularly useful for probing the structure of this compound SAMs at buried interfaces.

Electron Paramagnetic Resonance (EPR) Spectroscopy: While not broadly applicable to the diamagnetic ground state of this compound, EPR could be used to study any radical species that might be formed, for example, through oxidation or in photochemical reactions.

Theoretical and Computational Studies on 2 Pyridinepropanethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deyoutube.com It is a powerful tool for predicting various molecular properties from the electron density. youtube.com For a molecule like 2-Pyridinepropanethiol, DFT calculations could elucidate its electronic characteristics and reactivity.

Key parameters derived from DFT that are used to understand reactivity include the electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω). mdpi.commdpi.comnih.gov These global reactivity indices help in predicting how the molecule will interact with other chemical species. Furthermore, local reactivity descriptors such as Fukui functions can pinpoint specific atomic sites within the molecule that are more susceptible to nucleophilic or electrophilic attack. mdpi.comnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would provide insight into the molecule's charge transfer capabilities and its behavior in chemical reactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique allows for the exploration of the conformational landscape of a molecule, revealing its stable and transient shapes. nih.govresearchgate.net For this compound, MD simulations could map out the rotational possibilities around its single bonds, identifying the most energetically favorable conformations.

MD simulations are also invaluable for studying intermolecular interactions. nih.govdovepress.comnih.gov By simulating this compound in the presence of other molecules or in a solvent, researchers could analyze the formation and dynamics of non-covalent bonds, such as hydrogen bonds and van der Waals forces. dovepress.com Such simulations provide a detailed picture of how the molecule interacts with its environment, which is crucial for understanding its behavior in solution or in biological systems. The stability of any potential complexes can be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the course of the simulation. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient way to study large, complex systems. nih.govnih.govarxiv.org This approach treats a small, critical region of the system with high-accuracy quantum mechanics, while the larger, surrounding environment is described using less computationally intensive molecular mechanics force fields. arxiv.orgrsc.org

For this compound interacting with a large protein or a surface, a QM/MM approach would be ideal. The this compound molecule and any immediate interacting residues or surface atoms could be defined as the QM region, allowing for an accurate description of electronic effects like bond breaking/formation and charge transfer. The rest of the protein or bulk material would be the MM region. This method bridges the gap between quantum accuracy and the ability to simulate large-scale systems, providing insights into processes like enzyme catalysis or surface chemistry. nih.govrsc.org

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, which is a vital step in interpreting experimental data. For this compound, theoretical calculations could generate its expected infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. nih.gov Calculations of vibrational frequencies can produce a theoretical IR spectrum, where the predicted peaks can be assigned to specific vibrational modes of the molecule, aiding in the analysis of experimental IR data. rsc.org Similarly, computational models can predict NMR chemical shifts, providing a powerful tool for structure elucidation.

A comparison of computationally predicted spectra with experimental results serves as a validation of the theoretical model and can help in the detailed interpretation of the experimental findings. doi.org

Modeling of Surface Adsorption and Self-Assembly Processes

The interaction of thiol-containing molecules with metal surfaces is a significant area of research, particularly in the formation of self-assembled monolayers (SAMs). Computational modeling is instrumental in understanding the mechanisms of surface adsorption and the subsequent self-assembly process. nih.gov

For this compound, simulations could model its adsorption onto a surface, such as gold or silver. These models can determine the preferred binding geometry, adsorption energy, and the electronic structure of the molecule-surface interface. By simulating multiple molecules, the process of self-assembly can be investigated, revealing how intermolecular and molecule-surface interactions dictate the structure and stability of the resulting monolayer. These theoretical insights are critical for designing and fabricating functionalized surfaces for applications in electronics, sensors, and biotechnology. nih.gov

Future Research Directions and Emerging Paradigms for 2 Pyridinepropanethiol

Advanced Material Design with Tunable Functionalities

Future research is poised to exploit 2-Pyridinepropanethiol in the creation of advanced materials with precisely controlled properties. A primary area of focus is its use in forming self-assembled monolayers (SAMs) on various substrates, particularly gold. The ability of the thiol group to form a strong bond with the gold surface, coupled with the versatile chemistry of the pyridine (B92270) ring, allows for the engineering of surfaces with tunable functionalities.

Researchers are exploring the modification of the pyridine ring to introduce specific chemical groups, thereby altering the surface properties such as hydrophobicity, biocompatibility, and chemical reactivity. This could lead to the development of "smart" surfaces that respond to external stimuli like pH, light, or the presence of specific analytes. For instance, protonation of the pyridine nitrogen at low pH can switch the surface charge, a property that could be harnessed for controlled drug release or in sensor applications.

Further investigations will likely focus on creating mixed-monolayer systems, where this compound is co-adsorbed with other thiol-containing molecules. This approach allows for a finer tuning of surface properties by varying the ratio of the components. Such mixed SAMs could be designed to present complex patterns of chemical functionality, mimicking biological surfaces or creating specific binding sites for proteins and other biomolecules. The table below outlines potential research avenues in this area.

Research AvenueObjectivePotential Application
Stimuli-Responsive SAMs To create surfaces that change properties in response to pH, light, or temperature.Smart sensors, controlled-release systems.
Mixed-Monolayer Systems To achieve fine control over surface chemistry and create patterned surfaces.Biosensors, protein arrays, cell culture platforms.
Functionalized Nanoparticles To coat nanoparticles with this compound for targeted delivery or catalysis.Drug delivery, medical imaging, nanocatalysis.
Hierarchical Structures To build multilayered assemblies on this compound SAMs.3D cell cultures, advanced electronic components.

Novel Catalytic Pathways and Systems

The pyridine moiety of this compound is an excellent ligand for coordinating with metal ions. This property is central to its emerging role in the development of novel catalytic systems. Future research will likely focus on using this compound-functionalized surfaces or nanoparticles as platforms for immobilizing catalytic metal centers. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the advantages of heterogeneous catalysis (ease of catalyst separation and recycling).

One promising direction is the development of single-atom catalysts, where individual metal atoms are anchored to a support via this compound linkers. This can lead to catalysts with maximum atomic efficiency and unique reactivity. The electronic properties of the pyridine ring can also be modified to tune the catalytic activity of the coordinated metal center, opening up possibilities for designing highly selective catalysts for specific chemical transformations.

Furthermore, the self-assembly of this compound on electrodes offers opportunities for creating new electrocatalytic systems. The monolayer can serve to pre-concentrate reactants near the electrode surface or to mediate electron transfer processes. Research in this area could lead to more efficient fuel cells, improved electrosynthesis of valuable chemicals, and novel electrochemical sensors.

Interdisciplinary Research with Biological and Nanoscience Fields

The interface between materials science, biology, and nanoscience is a particularly fertile ground for future this compound research. Its ability to form stable, biocompatible SAMs makes it an ideal candidate for applications in biosensing and biomedical devices.

In the field of biosensors, this compound can be used to immobilize enzymes, antibodies, or DNA strands onto sensor surfaces. The pyridine ring can be used as a coordination site for metal ions that act as redox labels or as an anchor point for further chemical modification to attach biomolecules. This could lead to the development of highly sensitive and selective sensors for detecting disease biomarkers, pathogens, or environmental toxins.

In nanoscience, this compound is being explored as a surface ligand for stabilizing and functionalizing nanoparticles, such as gold nanoparticles and quantum dots. This functionalization can impart specific properties to the nanoparticles, such as water solubility, biocompatibility, and the ability to target specific cells or tissues. These functionalized nanoparticles have potential applications in medical imaging, targeted drug delivery, and photothermal therapy. The synergy between its biological compatibility and its utility in nanoscience is detailed in the table below.

Interdisciplinary FieldResearch FocusPotential Impact
Biosensors Immobilization of biomolecules (enzymes, antibodies) on SAMs.Early disease diagnosis, environmental monitoring.
Biocompatible Coatings Creating coatings for medical implants to improve biocompatibility.Reduced implant rejection, prevention of biofouling.
Targeted Drug Delivery Functionalizing nanocarriers to target specific cells or tissues.More effective cancer therapy with fewer side effects.
Molecular Electronics Using this compound as a molecular wire in nanoelectronic circuits.Development of next-generation computing devices.

Development of High-Throughput Screening and Computational Prediction Tools

To accelerate the discovery of new applications for this compound and related compounds, the development of high-throughput screening (HTS) and computational modeling techniques is crucial. HTS methods could be employed to rapidly screen libraries of functionalized pyridine thiols for specific properties, such as their binding affinity for certain proteins or their catalytic activity in a particular reaction. nih.govrsc.org This would allow researchers to quickly identify promising candidates for further development. nih.govrsc.org

Computational tools, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will play an increasingly important role in understanding and predicting the behavior of this compound at the molecular level. nih.gov These simulations can provide insights into the structure of SAMs, the binding of molecules to the surface, and the mechanisms of catalytic reactions. nih.gov By predicting the properties of new materials and systems before they are synthesized in the lab, computational modeling can guide experimental efforts and reduce the time and cost of research and development. nih.gov

The integration of HTS and computational prediction will create a powerful discovery pipeline. HTS can identify lead compounds, and computational models can then be used to understand their mechanism of action and to design improved second-generation compounds. This synergistic approach will be essential for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. How should conflicting spectral data for this compound be resolved during structural elucidation?

  • Methodology : Perform multi-technique validation: X-ray crystallography for absolute configuration, 1^1H-1^1H COSY NMR for proton correlations, and isotopic labeling (e.g., 34^{34}S) to trace sulfur bonding. Use contradiction matrices to prioritize evidence (e.g., crystallography > NMR) and consult computational models (MD simulations) to reconcile anomalies .

Q. What strategies optimize the regioselective functionalization of this compound in complex reactions?

  • Methodology : Screen directing groups (e.g., pyridine N-oxide) to enhance selectivity at the thiol moiety. Apply kinetic vs. thermodynamic control by varying reaction temperatures (e.g., −20°C for kinetic favorability). Validate regiochemistry via NOESY NMR and XPS (sulfur 2p binding energy shifts) .

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Benchmark against experimental Hammett parameters (σmeta) and validate with in situ IR spectroscopy to detect transient intermediates .

Q. What ethical considerations apply when publishing conflicting data on this compound’s biological activity?

  • Methodology : Disclose all raw data (e.g., dose-response curves) and statistical power analyses. Use meta-analysis frameworks to contextualize contradictions (e.g., differing cell lines or assay conditions). Adhere to ICMJE guidelines for authorship and conflict-of-interest declarations .

Q. How do solvent effects influence the supramolecular assembly of this compound in nanomaterial synthesis?

  • Methodology : Conduct solvatochromic studies (UV-Vis/fluorescence) to assess polarity-driven aggregation. Pair SAXS/WAXS with TEM to correlate solvent dielectric constants (ε) with nanostructure morphology (e.g., micelles vs. vesicles). Model solvation shells using molecular dynamics (MD) simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.